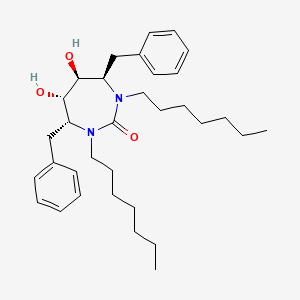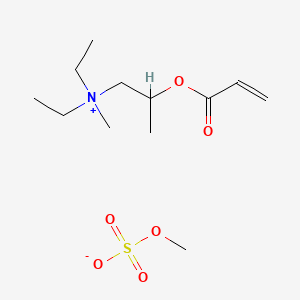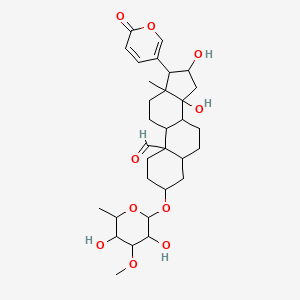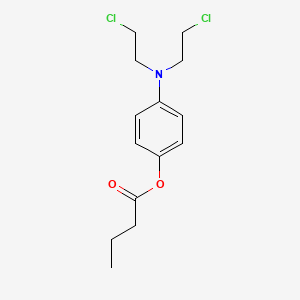
p-(Bis(2-chloroethyl)amino)phenol butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Bis(2-chloroethyl)amino)phenol butyrate is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of antineoplastic agents. This compound is a derivative of phenol mustard, which is known for its alkylating properties, making it useful in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-chloroethyl)amino)phenol butyrate involves the esterification of p-(Bis(2-chloroethyl)amino)phenol with butyric acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
p-(Bis(2-chloroethyl)amino)phenol butyrate undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-(Bis(2-chloroethyl)amino)phenol butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a cytotoxic agent.
Medicine: Investigated for its antineoplastic properties, particularly in the treatment of leukemia and lymphomas.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenol butyrate involves its alkylating properties. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar in structure and used for treating multiple myeloma.
Cyclophosphamide: A widely used alkylating agent with broad applications in cancer therapy.
Uniqueness
p-(Bis(2-chloroethyl)amino)phenol butyrate is unique due to its specific ester structure, which can influence its pharmacokinetics and pharmacodynamics. This structural variation can lead to differences in its efficacy and toxicity profile compared to other alkylating agents .
Properties
CAS No. |
83626-90-8 |
|---|---|
Molecular Formula |
C14H19Cl2NO2 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl] butanoate |
InChI |
InChI=1S/C14H19Cl2NO2/c1-2-3-14(18)19-13-6-4-12(5-7-13)17(10-8-15)11-9-16/h4-7H,2-3,8-11H2,1H3 |
InChI Key |
JKXFNPYXIMKBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


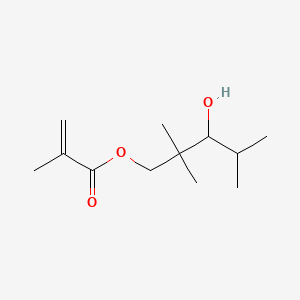
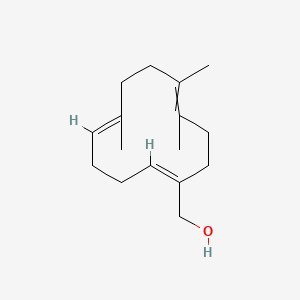
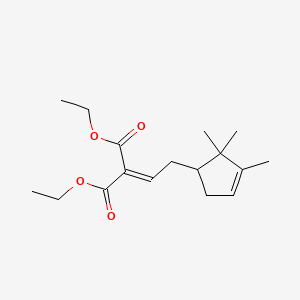
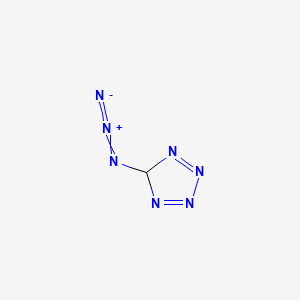

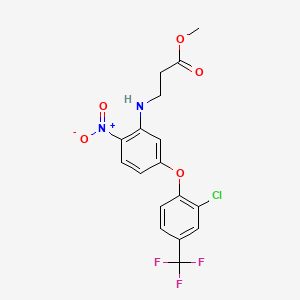

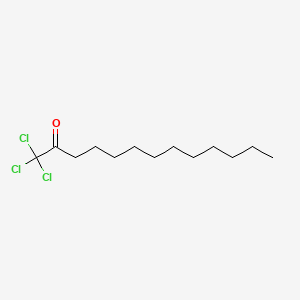
![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
